(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
This compound belongs to the triazolo-pyrimidine class, characterized by a fused triazole-pyrimidine core modified with fluorinated aryl substituents. Its structure includes a 3-fluorophenyl group attached to the triazole ring and a piperazine moiety linked to a 4-(trifluoromethyl)benzoyl group. These features confer unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition or receptor modulation due to the trifluoromethyl group’s lipophilicity and the fluorine atom’s electronegativity .
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-2-1-3-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-4-6-15(7-5-14)22(24,25)26/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGQUMDCRPWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological effects and mechanisms of action of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a triazolopyrimidine moiety, which is known for its diverse biological activities.
- Functional Groups : The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and bioactivity.
The molecular formula is , with a molecular weight of approximately 438.41 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to our target have demonstrated significant cytotoxicity against various cancer cell lines, including breast and cervical cancer cells. In vitro tests indicated that these compounds can inhibit cell proliferation by interfering with key signaling pathways such as the EGFR pathway.
A study indicated that a related compound inhibited EGFR activation in HeLa cells at concentrations as low as 7 µM, suggesting that our compound may exhibit similar properties due to structural similarities .
Antimicrobial Effects
The triazolopyrimidine core has been associated with antimicrobial properties. Compounds in this class have shown efficacy against bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with DNA replication processes .
Anti-inflammatory Properties
Inflammation-related pathways are also influenced by triazolopyrimidine derivatives. These compounds can modulate cytokine production and inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to act as kinase inhibitors, particularly targeting EGFR and other receptor tyrosine kinases.
- Interference with Cell Cycle Regulation : By affecting key proteins involved in the cell cycle, these compounds can induce apoptosis in cancer cells.
- Modulation of Gene Expression : The interaction with transcription factors may alter the expression of genes involved in growth and survival pathways.
Study 1: Cytotoxicity Assessment
A recent assessment evaluated the cytotoxic effects of triazolopyrimidine derivatives on various cancer cell lines. The study found that modifications to the piperazine ring significantly enhanced anticancer activity. The IC50 values for related compounds ranged from 10 to 20 µM against MCF-7 breast cancer cells .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of related triazolopyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound exhibit a variety of biological activities:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines have been reported.
- Antimicrobial Properties : The compound shows activity against certain bacterial strains.
- Analgesic and Anti-inflammatory Effects : Potential applications in pain management and inflammation reduction.
Anticancer Studies
- Inhibition of Tumor Growth : A study demonstrated that compounds with the triazolo[4,5-d]pyrimidine structure inhibited tumor growth in vitro by modulating cell cycle regulators like CDK2.
- Induction of Apoptosis : Another study highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Enzyme Inhibition Studies
- Carbonic Anhydrase Activity : Research has shown that this compound can effectively inhibit carbonic anhydrase activity, which is relevant for treating conditions like glaucoma and epilepsy.
- Cholinesterase Inhibition : Studies revealed that it also affects cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases like Alzheimer’s.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis via CDK2 inhibition |
| Antimicrobial | Active against specific bacterial strains |
| Analgesic | Potential for pain relief |
| Anti-inflammatory | Reduces inflammation |
| Enzyme Inhibition | Inhibits carbonic anhydrase and cholinesterase |
Chemical Reactions Analysis
Formation of the Piperazine Moiety
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) . A key intermediate, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a ), reacts with aryl halides (e.g., 42b ) in the presence of bases like cyclohexyl magnesium chloride to enhance nucleophilicity . Optimization of leaving groups (e.g., replacing sulfoxide with chloride) improves yields .
Coupling Reactions
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Buchwald–Hartwig Reaction : Used to attach aryl groups (e.g., 2-bromophenyl) to the piperazine ring. Unprotected piperazine can also react with iodo derivatives (54b ) in the presence of copper salts and ligands (e.g., 2-phenylphenol) .
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Heck Coupling : Employs palladium catalysts to introduce alkenes, as seen in the synthesis of Palbociclib derivatives .
Functional Group Transformations
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Deprotection : Acidic deprotection of N-Boc-protected piperazine intermediates yields free piperazine derivatives .
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Aldehyde to Carboxylic Ester Conversion : Aldehydes derived from Sonogashira reactions are oxidized to carboxylic esters, which are later hydrolyzed to carboxylic acids.
Reactivity of Fluorinated Substituents
The trifluoromethyl (CF₃) and fluorophenyl groups enhance lipophilicity and metabolic stability , critical for pharmaceutical applications. These groups influence reaction pathways by:
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Stabilizing adjacent carbonyl groups via electron-withdrawing effects.
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Facilitating aromatic substitution reactions due to electron-deficient aryl rings.
Comparison of Key Reaction Types
| Reaction Type | Purpose | Conditions/Reagents |
|---|---|---|
| Intramolecular Cyclization | Forms triazolopyrimidine core | Diamine precursors, pyrimidine derivatives |
| SNAr Reaction | Attaches piperazine to aryl groups | Aryl halides, bases (e.g., cyclohexyl MgCl₂) |
| Buchwald–Hartwig | Couples aryl groups to piperazine | Pd catalysts, copper salts, ligands |
| Sonogashira | Forms alkynes for ring closure | Alkyne precursors, Pd/Cu catalysts |
Spectral and Analytical Insights
Key spectral data (NMR, IR) would reveal:
-
Triazole-Pyrimidine Ring : Characteristic proton shifts due to aromaticity and nitrogen heteroatoms.
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Piperazine : Broad NH signals and ethylene protons.
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Fluorinated Groups : Splitting patterns indicative of trifluoromethyl and fluorophenyl substituents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related triazolo-pyrimidine derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The 3-fluorophenyl group in the target compound introduces meta-substitution, which may alter binding pocket interactions compared to para-substituted analogs (e.g., 4-methylphenyl in ). Fluorine’s electronegativity enhances dipole interactions, while methyl groups contribute steric hindrance .
- The 4-(trifluoromethyl)phenyl group in both the target compound and ’s analog increases metabolic stability and membrane permeability due to the CF₃ group’s lipophilicity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , where triethylamine and THF are used to facilitate cyclization. However, yields may vary due to the fluorine atom’s sensitivity to reaction conditions .
Potential Limitations: Compared to nitro-substituted pyrazolo-pyrimidines (), the target compound’s triazolo-pyrimidine core may exhibit reduced electrophilicity, limiting covalent binding to biological targets .
Research Findings and Trends
- Triazolo-Pyrimidines in Drug Discovery : Derivatives with trifluoromethyl groups (as in the target compound) are prioritized for CNS-targeted therapies due to enhanced blood-brain barrier penetration .
- Fluorine vs. Methyl Substitution : Fluorinated analogs generally show higher binding affinity to ATP-binding pockets in kinases compared to methylated variants, as observed in kinase inhibition assays of related compounds .
Q & A
Basic Question: What are the recommended methods for structural characterization of this compound?
Answer:
To confirm the molecular structure, employ a combination of single-crystal X-ray diffraction (for unambiguous stereochemical determination) and multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F). For X-ray analysis, ensure crystals are grown under controlled conditions (e.g., slow evaporation in chloroform/methanol mixtures) to avoid polymorphism . For NMR, use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting caused by the fluorophenyl and trifluoromethyl groups. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Basic Question: How can synthetic routes for this compound be optimized for yield and purity?
Answer:
Optimize synthesis using Design of Experiments (DoE) principles to screen variables (e.g., reaction temperature, catalyst loading, solvent polarity). For example, flow-chemistry systems (e.g., microreactors) enhance reproducibility of triazolo-pyrimidine ring formation by improving heat transfer and mixing efficiency . Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (chloroform/methanol) to achieve >95% purity .
Advanced Question: How should researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols by:
- Using positive controls (e.g., reference inhibitors for kinase assays).
- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Comparing structural analogs (e.g., triazolo[4,3-b]pyridazines in ) to identify substituent effects on activity .
Advanced Question: What mechanistic studies are critical to elucidate its enzyme inhibition mode?
Answer:
For enzyme targets (e.g., kinases or DPP-IV), conduct:
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Molecular docking : Use software like AutoDock Vina to model interactions with catalytic residues (e.g., hydrogen bonding with the trifluoromethylphenyl group).
- Mutagenesis studies : Validate binding hypotheses by testing inhibition against mutant enzymes .
Advanced Question: How can researchers address conflicting data in its pharmacological profile (e.g., solubility vs. potency)?
Answer:
Use physicochemical profiling to balance solubility and potency:
- Measure logP via HPLC to assess hydrophobicity.
- Improve aqueous solubility by synthesizing prodrugs (e.g., phosphate esters of the piperazine moiety).
- Evaluate metabolic stability using liver microsome assays and LC-MS to identify degradation hotspots (e.g., triazolo ring oxidation) .
Basic Question: What analytical techniques are suitable for assessing purity and stability?
Answer:
- HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm; mobile phase = acetonitrile/water (0.1% TFA).
- LC-MS : Monitor degradation products (e.g., hydrolyzed triazolo rings).
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C suggests shelf stability) .
Advanced Question: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Answer:
Crystallization challenges (e.g., polymorphism) can be addressed by:
- Screening solvents with varying polarity (e.g., DMF, ethyl acetate).
- Using seeding techniques with analogous compounds (e.g., triazolo[3,4-b]pyridazines from ).
- Employing crystallization robots for high-throughput condition screening .
Basic Question: How should researchers validate target selectivity in kinase inhibition assays?
Answer:
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to test against 50+ kinases.
- Apply ATP competition assays to distinguish ATP-competitive vs. allosteric inhibition.
- Cross-validate with cellular assays (e.g., Western blot for phosphorylation status) .
Advanced Question: What computational tools predict metabolic pathways for this compound?
Answer:
- In silico tools : Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., piperazine N-oxidation).
- Isotope labeling : Synthesize ¹⁴C-labeled analogs for in vitro metabolite tracking via radiometric detection .
Basic Question: How can researchers optimize SAR studies for fluorinated analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
